4,4'-Dimethoxythiobenzophenone
Overview
Description
4,4’-Dimethoxythiobenzophenone is an organic compound with the molecular formula C15H14O3S. It is a derivative of benzophenone, where the two para positions on the benzene rings are substituted with methoxy groups (-OCH3) and a sulfur atom replaces the oxygen atom in the carbonyl group. This compound is known for its photoreactivity and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4’-Dimethoxythiobenzophenone can be synthesized through several methods. One common method involves the reaction of 4,4’-dimethoxybenzophenone with a sulfurizing agent such as Lawesson’s reagent or phosphorus pentasulfide (P2S5). The reaction typically occurs in an inert solvent like toluene or xylene under reflux conditions.
Industrial Production Methods
In industrial settings, the synthesis of 4,4’-dimethoxythiobenzophenone may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4’-Dimethoxythiobenzophenone undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzophenone derivatives.
Scientific Research Applications
4,4’-Dimethoxythiobenzophenone has several applications in scientific research:
Chemistry: It is used as a photoinitiator in polymerization reactions and as a reagent in organic synthesis.
Biology: The compound’s photoreactivity makes it useful in studying light-induced biological processes.
Industry: It is used as an ultraviolet (UV) absorber in plastic products to protect them from UV degradation.
Mechanism of Action
The mechanism of action of 4,4’-dimethoxythiobenzophenone involves its ability to absorb UV light and undergo photochemical reactions. Upon UV irradiation, the compound can generate reactive intermediates such as radicals, which can initiate polymerization or other chemical transformations. The methoxy groups and sulfur atom play crucial roles in stabilizing these intermediates and enhancing the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dimethoxybenzophenone: Similar structure but with an oxygen atom in the carbonyl group instead of sulfur.
4,4’-Dimethylbenzophenone: Similar structure but with methyl groups instead of methoxy groups.
Benzophenone: The parent compound without any substituents.
Uniqueness
4,4’-Dimethoxythiobenzophenone is unique due to the presence of both methoxy groups and a sulfur atom, which confer distinct photoreactive properties. Compared to 4,4’-dimethoxybenzophenone, the sulfur atom in 4,4’-dimethoxythiobenzophenone allows for different reactivity patterns, particularly in photochemical and redox reactions.
Properties
IUPAC Name |
bis(4-methoxyphenyl)methanethione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2S/c1-16-13-7-3-11(4-8-13)15(18)12-5-9-14(17-2)10-6-12/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKGAYSGFQWDBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=S)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50241966 | |
Record name | 4,4'-Dimethoxythiobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50241966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
958-80-5 | |
Record name | Bis(4-methoxyphenyl)methanethione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=958-80-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-Dimethoxythiobenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000958805 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-Dimethoxythiobenzophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101004 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4'-Dimethoxythiobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50241966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-dimethoxythiobenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.263 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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